molecular formula C13H16BrNO4 B2804115 2-((4-Bromophenyl)(tert-butoxycarbonyl)amino)acetic acid CAS No. 887594-21-0

2-((4-Bromophenyl)(tert-butoxycarbonyl)amino)acetic acid

Cat. No.: B2804115
CAS No.: 887594-21-0
M. Wt: 330.178
InChI Key: AUWQFKWEIUOCRE-UHFFFAOYSA-N
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Description

2-((4-Bromophenyl)(tert-butoxycarbonyl)amino)acetic acid (CAS 917925-71-4) is a Boc-protected amino acid derivative featuring a 4-bromophenyl substituent. Its molecular formula is C₁₃H₁₆BrNO₄ (MW: 330.18 g/mol), and it serves as a key intermediate in peptide synthesis and medicinal chemistry due to the tert-butoxycarbonyl (Boc) group’s acid-labile protection and the bromine atom’s utility in cross-coupling reactions . The compound’s stereochemical variants, such as (R)- and (S)-enantiomers (e.g., CAS 1228570-47-5 and 1228547-87-2), are critical for chiral drug development .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-bromo-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15(8-11(16)17)10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWQFKWEIUOCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC(=O)O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromophenyl)(tert-butoxycarbonyl)amino)acetic acid typically involves the reaction of 4-bromophenylamine with tert-butoxycarbonyl chloride to form the tert-butoxycarbonyl-protected amine. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromophenyl)(tert-butoxycarbonyl)amino)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((4-Bromophenyl)(tert-butoxycarbonyl)amino)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a precursor in drug development.

    Medicine: Investigated for its potential use in developing pharmaceuticals due to its ability to form various bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Bromophenyl)(tert-butoxycarbonyl)amino)acetic acid largely depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its derivatives may interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

2-{4-[(tert-Butoxycarbonyl)amino]phenyl}acetic Acid (CAS 369623-85-8)
  • Structure : Lacks the bromine atom on the phenyl ring.
  • Properties : Reduced molecular weight (MW: ~279.3 g/mol) and altered electronic properties due to the absence of bromine.
  • Applications: Used in non-halogenated drug scaffolds where bromine’s steric/electronic effects are unnecessary .
(S)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic Acid (CAS 1228547-87-2)
  • Structure : Bromine at the ortho position instead of para.
2-([1,1-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)acetic Acid (CAS 369403-44-1)
  • Structure : Biphenyl group replaces 4-bromophenyl.
  • Properties : Increased hydrophobicity (MW: ~337.4 g/mol) and π-stacking capability, making it suitable for materials science .

Heterocyclic and Aliphatic Analogs

(5-Bromo-2-thienyl)(4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl)acetic Acid (CAS 1002360-22-6)
  • Structure : Thienyl (sulfur-containing) ring replaces phenyl.
  • Properties: Enhanced electron-withdrawing effects and altered solubility (MW: ~419.3 g/mol).
2-(4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic Acid (CAS 327156-95-6)
  • Structure : Cyclohexyl ring instead of aromatic phenyl.
  • Properties : Reduced aromaticity increases conformational flexibility, impacting binding kinetics in drug-receptor interactions .

Functional Group Modifications

2-{[(4-Bromophenyl)carbamoyl]amino}acetic Acid (CAS 3744-13-6)
  • Structure: Carbamoyl group replaces Boc-protected amino.
  • Impact : Loss of acid-labile Boc protection limits its use in stepwise peptide synthesis but enhances hydrogen-bonding capacity for target engagement .

Physicochemical Data

Compound (CAS) MW (g/mol) Solubility Key Functional Groups
917925-71-4 (Target) 330.18 Moderate (polar) Boc-amino, 4-Bromophenyl
369623-85-8 279.3 High (polar) Boc-amino, Phenyl
1002360-22-6 419.3 Low (non-polar) Thienyl, Diazepane
3744-13-6 273.09 Moderate Carbamoyl, 4-Bromophenyl

Biological Activity

2-((4-Bromophenyl)(tert-butoxycarbonyl)amino)acetic acid, also known as Boc-(R)-2-amino-2-(4-bromophenyl)acetic acid, is an organic compound with significant implications in medicinal chemistry and biological research. This compound features a brominated phenyl group and a tert-butoxycarbonyl (Boc) protecting group, making it a valuable building block in the synthesis of pharmaceuticals and biologically active molecules.

  • Molecular Formula : C13H16BrNO4
  • Molecular Weight : 330.18 g/mol
  • CAS Number : 1228570-47-5
  • IUPAC Name : (R)-2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Pharmacological Applications :
    • This compound is utilized in the synthesis of various pharmaceuticals, particularly those targeting specific receptors or pathways in cancer therapy.
    • Its structural properties allow it to act as a selective inhibitor in biochemical pathways.
  • Enzyme Inhibition :
    • Research indicates that compounds similar to this compound exhibit inhibitory effects on certain enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism .
  • Antimicrobial Activity :
    • Some studies have suggested that derivatives of this compound may possess antimicrobial properties, although specific data on this compound remains limited.

Structure-Activity Relationship (SAR)

The presence of the bromine atom on the phenyl ring significantly influences the biological activity of this compound. Bromination typically enhances lipophilicity and may affect binding affinity to biological targets. The Boc group serves as a protective moiety that can be removed under acidic conditions, allowing for further functionalization and activity modulation.

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Protection of Amines : Using di-tert-butyl dicarbonate (Boc2O) to protect the amine group.
  • Formation of Acetic Acid Derivative : Reaction with bromoacetic acid under basic conditions.

Synthetic Route

StepReactionConditions
1Protection of amineBoc2O, NaOH or DMAP in acetonitrile
2Reaction with bromoacetic acidBasic conditions

Case Study 1: Enzyme Inhibition

A study demonstrated that compounds structurally related to this compound showed significant inhibition of cytochrome P450 enzymes, affecting drug metabolism pathways. The IC50 values indicated a concentration-dependent response, highlighting its potential as a lead compound for further development .

Case Study 2: Anticancer Activity

Research has shown that derivatives of this compound can selectively inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, compounds with similar structures were tested against various cancer cell lines, showing promising results in reducing cell viability at micromolar concentrations .

Q & A

Basic: What are the key synthetic strategies for preparing 2-((4-Bromophenyl)(tert-butoxycarbonyl)amino)acetic acid?

The synthesis typically involves sequential functional group protection and coupling reactions. A common approach includes:

  • Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the amino moiety to prevent undesired side reactions .
  • Coupling Reactions : Using reagents like 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazin-4(3H)-one (HOOBt) or carbodiimides (e.g., DCC) to activate carboxylic acid intermediates for amide bond formation .
  • Purification : Thin-layer chromatography (TLC) and column chromatography are critical for isolating the product, while NMR (1H/13C) and mass spectrometry (MS) confirm structural integrity .

Basic: How do researchers characterize the compound’s purity and structural identity?

Key analytical methods include:

  • NMR Spectroscopy : 1H and 13C NMR verify the Boc-protected amine and bromophenyl group, with deuterated solvents (e.g., CDCl3) enhancing resolution .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) and isotopic pattern due to bromine .
  • Solid-State Analysis : Deuterium NMR in solid-state studies helps assess conformational dynamics, particularly for crystalline forms .

Advanced: How can reaction conditions be optimized to minimize byproduct formation during synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) improve reaction homogeneity and reduce hydrolysis of the Boc group .
  • Temperature Control : Maintaining temperatures between 0–25°C during coupling steps minimizes racemization and side reactions .
  • Catalytic Additives : Using 4-dimethylaminopyridine (DMAP) accelerates coupling efficiency, reducing unreacted intermediates .

Advanced: What computational approaches predict the compound’s reactivity in peptide coupling or derivatization?

  • Density Functional Theory (DFT) : Models the electronic effects of the bromophenyl group on nucleophilic substitution reactions .
  • Molecular Dynamics (MD) : Simulates steric hindrance from the Boc group to predict regioselectivity in functionalization reactions .
  • Docking Studies : Evaluates interactions with biological targets (e.g., enzymes) if the compound is used in drug discovery .

Advanced: How can solubility challenges in aqueous buffers be addressed for biological assays?

  • Co-Solvent Systems : Use DMSO-water mixtures (<10% DMSO) to maintain solubility without denaturing proteins .
  • pH Adjustment : Deprotonate the carboxylic acid group at pH >7 to enhance aqueous solubility .
  • Derivatization : Convert the acid to a methyl ester or amide derivative temporarily for cell-based studies .

Advanced: What strategies resolve contradictions in spectroscopic data across different synthetic batches?

  • Variable Temperature NMR : Identifies dynamic effects (e.g., rotameric equilibria) that may cause signal splitting .
  • X-ray Crystallography : Provides definitive structural confirmation if crystalline material is obtainable .
  • Isotopic Labeling : Deuterating the acetic acid moiety simplifies spectral interpretation in complex mixtures .

Basic: What safety precautions are essential when handling this compound?

  • Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to irritant properties (H315, H319) .
  • Storage : Store under dry, inert conditions (2–8°C) to prevent Boc group cleavage .

Advanced: How does the bromophenyl moiety influence the compound’s stability under light or heat?

  • Photodegradation Studies : UV-Vis spectroscopy monitors C-Br bond cleavage under light exposure, requiring amber vials for storage .
  • Thermogravimetric Analysis (TGA) : Quantifies decomposition temperatures (>150°C) to define safe heating limits .

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